Validated Dual RORβ/γ Inverse Agonist Activity as a Starting Point for RORβ-Selective Probe Development
The aminothiazole core structure, for which this compound serves as a key synthetic precursor, has been identified as a potent dual RORβ and RORγ inverse agonist. The parent compound (Compound 1) exhibits an IC50 of 0.059 µM for RORβ and 0.013 µM for RORγ in a scintillation proximity assay (SPA), with no detectable activity toward RORα [1]. This stands in contrast to earlier ligands like stearic acid, ALRT 1550, and ATRA, which bound RORβ but were not considered tractable starting points for drug discovery [2]. Subsequent SAR optimization of the aminothiazole core has led to the first selective RORβ neutral antagonists, such as compound 4c which achieved >400-fold selectivity for RORβ over RORγ [2].
| Evidence Dimension | RORβ inverse agonist potency (IC50) |
|---|---|
| Target Compound Data | 0.059 µM (Compound 1, aminothiazole core) [1] |
| Comparator Or Baseline | Stearic acid, ALRT 1550, ATRA (binds RORβ but not tractable starting points); Compound 4c IC50: 0.09 µM (RORβ) [2] |
| Quantified Difference | Compound 1 is the first potent, tractable dual RORβ/γ inverse agonist identified in primary literature [2]. |
| Conditions | SPA using 3H T0901317 and recombinant human RORβ and RORγ LBDs [1]. |
Why This Matters
This compound is a gateway to a uniquely validated and highly prolific chemical series for developing RORβ-selective probes, a target with a restricted CNS expression pattern implicated in circadian rhythm disorders.
- [1] Identification of an aminothiazole series of RORβ modulators. Table 1. Bioorg Med Chem Lett. 2018;28(7):1178-1181. View Source
- [2] Identification of an aminothiazole series of RORβ modulators. PMC Full-Text. Bioorg Med Chem Lett. 2018. View Source
